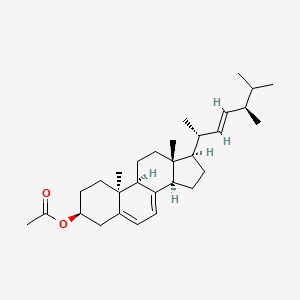

Pyrocalciferol acetate

Descripción

Pyrocalciferol acetate is a sterol derivative synthesized through the dehydrogenation of ergosterol (provitamin D₂) using mercuric (II) acetate as a reagent. This reaction, first reported by Heilbron, Spring, and Stewart in 1935, yields pyrocalciferol (44) and subsequent derivatives such as dehydrolumisterol (46) .

Propiedades

Número CAS |

1108-03-8 |

|---|---|

Fórmula molecular |

C30H46O2 |

Peso molecular |

438.7 g/mol |

Nombre IUPAC |

[(3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C30H46O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h8-11,19-21,24,26-28H,12-18H2,1-7H3/b9-8+/t20-,21+,24-,26+,27-,28-,29+,30+/m0/s1 |

Clave InChI |

NGEVNHYPVVOXPB-BZNHKEIQSA-N |

SMILES isomérico |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@]3(CC[C@@H](C4)OC(=O)C)C)C |

SMILES canónico |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del acetato de pirocalciferol generalmente implica la acetilación del pirocalciferol. El pirocalciferol se puede obtener a través de la radiación excesiva de la provitamina D, lo que lleva a la formación de pirocalciferol e isopirocalciferol . El proceso de acetilación implica la reacción del pirocalciferol con anhídrido acético en presencia de un catalizador como la piridina. La reacción se lleva a cabo en condiciones suaves para evitar la degradación del compuesto.

Métodos de producción industrial: La producción industrial del acetato de pirocalciferol sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de pirocalciferol experimenta varias reacciones químicas, que incluyen:

Oxidación: El acetato de pirocalciferol se puede oxidar para formar derivados cetónicos.

Reducción: Las reacciones de reducción pueden convertir el acetato de pirocalciferol nuevamente a su forma alcohólica.

Sustitución: El grupo acetato se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.

Productos principales:

Oxidación: Formación de derivados cetónicos.

Reducción: Regeneración de pirocalciferol.

Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El acetato de pirocalciferol tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otros derivados esteroideos.

Biología: Se estudia por sus posibles efectos sobre los procesos celulares y las vías de señalización.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en relación con los análogos de la vitamina D.

Industria: Se utiliza en la formulación de suplementos y productos farmacéuticos debido a su similitud estructural con la vitamina D.

Mecanismo De Acción

El mecanismo de acción del acetato de pirocalciferol implica su interacción con los receptores de vitamina D en el cuerpo. Al unirse a estos receptores, puede modular la expresión de genes involucrados en el metabolismo del calcio y el fósforo. Esta interacción es crucial para mantener la salud ósea y regular las respuestas inmunitarias .

Compuestos similares:

Ergosterol: Un precursor de la vitamina D2, estructuralmente similar al pirocalciferol.

Colecalciferol (Vitamina D3): Otro análogo de la vitamina D con actividad biológica similar.

Calcitriol: La forma activa de la vitamina D3, con potentes efectos sobre el metabolismo del calcio.

Singularidad: El acetato de pirocalciferol es único debido a su configuración estérica específica y la presencia del grupo acetato, que puede influir en su actividad biológica y estabilidad en comparación con otros análogos de la vitamina D.

Comparación Con Compuestos Similares

Dehydroergosterol (42)

Isopyrocalciferol (43)

Lumisterol (45) and Dehydrolumisterol (46)

8β,9α-Alloergosterol Derivatives

- Synthesis : Djerassi et al. (1951) demonstrated that 8β,9α-alloergosterol (47) reacts with mercuric (II) acetate in chloroform-acetic acid to form a diacetate derivative (48).

- Functionalization: The diacetate group enhances its hydrophobicity, distinguishing it from this compound’s monoacetate structure .

Research Findings and Reactivity Insights

- This compound : Exhibits higher thermal stability than lumisterol due to acetate group protection, reducing hydroxyl group reactivity .

- Dehydroergosterol vs. Isopyrocalciferol : The former’s conjugated double bonds make it more reactive in UV-induced cyclization, a property leveraged in vitamin D synthesis studies .

- Diacetate Derivatives : The 8β,9α-alloergosterol diacetate (48) shows reduced polarity compared to this compound, influencing its chromatographic behavior .

Limitations and Data Gaps

The provided evidence lacks detailed physicochemical data (e.g., melting points, solubility) for this compound and its analogs. Further studies are required to explore their biological activity and industrial applications.

Q & A

Q. What are the established protocols for synthesizing pyrocalciferol acetate, and what methodological challenges are commonly encountered?

this compound is synthesized via dehydrogenation using mercuric (II) acetate in chloroform-acetic acid mixtures, as derived from historical protocols for sterol derivatives . Key challenges include:

- Reagent purity : Trace impurities can lead to side reactions (e.g., isomerization).

- Solvent optimization : Chloroform-acetic acid ratios must balance reaction speed and product stability.

- Safety protocols : Mercury-based reagents require strict handling and waste disposal guidelines. Methodological recommendation : Validate synthesis outcomes using NMR to confirm structural integrity and HPLC to assess purity (>98% threshold for experimental use).

Q. How should researchers design experiments to assess this compound’s stability under varying physicochemical conditions?

Stability studies should employ:

- Temperature gradients : Test degradation kinetics at 4°C (storage), 25°C (bench), and 37°C (physiological).

- pH ranges : Use acetate buffers (pH 3.5–5.5) to mimic lysosomal conditions and phosphate buffers (pH 7.4) for extracellular modeling .

- Light sensitivity : Conduct amber-glass vs. clear-container comparisons to evaluate photodegradation. Data interpretation : Apply Arrhenius equations to predict shelf-life and LC-MS to identify degradation byproducts.

Q. What standardized assays are recommended for quantifying this compound in biological matrices?

- Lipid extraction : Use Folch or Bligh-Dyer methods with chloroform-methanol (2:1 v/v) to isolate sterols .

- Detection : LC-MS/MS with deuterated internal standards (e.g., d7-cholesterol) for precision.

- Validation : Ensure linearity (R² >0.99), recovery rates (85–115%), and limit of quantification (LOQ <10 ng/mL).

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s membrane-modulating effects?

Contradictions often arise from:

- Model limitations : Artificial lipid bilayers (e.g., POPC vesicles) lack cellular complexity vs. in vivo systems.

- Dosage disparities : Adjust for bioavailability differences using pharmacokinetic modeling (e.g., compartmental analysis). Methodological approach :

- Compare results across multiple models (e.g., Langmuir monolayers, cell cultures, transgenic mice).

- Integrate multi-omics data (lipidomics + transcriptomics) to identify compensatory pathways in vivo .

Q. What frameworks are optimal for structuring hypothesis-driven research on this compound’s role in cholesterol homeostasis?

Use the PICOT framework to define:

- Population : Specific cell lines (e.g., HepG2 hepatocytes) or animal models (e.g., LDLR⁻/⁻ mice).

- Intervention : this compound dosing (µM to mM ranges).

- Comparison : Baseline cholesterol vs. post-treatment levels.

- Outcome : LDL uptake efficiency or HMG-CoA reductase activity.

- Time : Acute (24–48 hr) vs. chronic (4–8 weeks) exposure .

Q. How should researchers address variability in this compound’s solubility across experimental media?

- Solubilization agents : Test cyclodextrins (e.g., HP-β-CD) or liposomes for aqueous dispersion.

- Dynamic light scattering (DLS) : Monitor particle size (<200 nm for nanoformulations).

- Critical micelle concentration (CMC) : Determine using fluorescence probes (e.g., pyrene) to avoid aggregation artifacts .

Data Analysis and Reporting

Q. What statistical approaches are critical for interpreting dose-response relationships in this compound studies?

Q. How can researchers ensure reproducibility when documenting this compound experiments?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Materials : Specify CAS 604-35-3, vendor, and lot numbers.

- Protocols : Deposit step-by-step methods in protocols.io .

- Data repositories : Share raw spectra (NMR, MS) in Zenodo or Figshare .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.